![molecular formula C5H9N3O2S B2575713 (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid CAS No. 89417-94-7](/img/structure/B2575713.png)

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

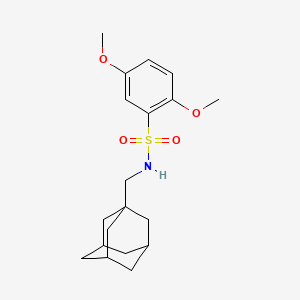

“(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” is a chemical compound that belongs to the 1,3,5-triazinane series . It has a molecular formula of C6H11N3O2S .

Synthesis Analysis

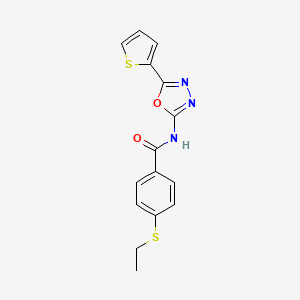

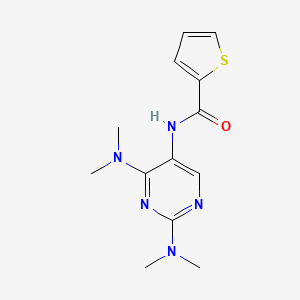

An effective method has been developed for the synthesis of N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides by heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . This method is based on the recently performed cycloaminomethylation of primary alkylamines with N,N’-bis-(dimethylamino)methylcarbamide .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

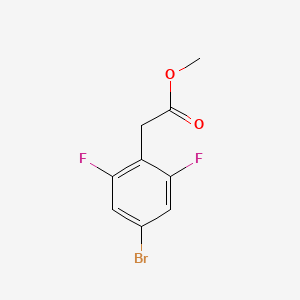

The chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This was done either by the conventional method or by using microwave irradiation .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.24 g/mol .Applications De Recherche Scientifique

Tautomerism and Structural Studies

- The synthesis and structural study of derivatives of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid have been conducted, focusing on the recognition of thiol–thione tautomeric forms. This research utilizes spectroscopic data and theoretical calculations, particularly highlighting the role of NMR spectra in identifying tautomeric forms, while also noting that vibrational data can be ambiguous in this context (Siwek et al., 2008).

Synthesis Methods and Catalysis

- Effective methods for synthesizing N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides have been developed. This involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts (Hairullina et al., 2014).

Alkylation and Derivative Formation

- Research has been conducted on the aminomethylation of thiourea with amino acids, leading to the formation of (4-thioxo-1,3,5-triazinan-1-yl)-substituted acetic acids. This also includes the synthesis of S-methyl and S-ethyl iodides and corresponding salts through alkylation of these compounds (Song et al., 2012).

Electrochemical Synthesis

- A study reported a simple method for the synthesis of 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives using electrogenerated cyanomethyl base from the electroreduction of acetonitrile, assisting the reaction between thiourea derivatives and alkyl or aryl isocyanate under mild conditions (Sbei et al., 2016).

Biological Activities and Pharmacological Potential

- Research on the synthesis of novel spiro heterocycles containing the triazine nucleus has been conducted, with these compounds exhibiting microbiological activity, including some inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Mécanisme D'action

Orientations Futures

The practical significance of substituted 1,3,5-triazinan-2-ones (thiones) and the lack of preparative procedures for the synthesis of these compounds stimulated the search for an effective method for obtaining new N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)arylamides . This suggests that future research may focus on developing new methods for synthesizing these compounds.

Propriétés

IUPAC Name |

2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMZRGSRFTWNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2575630.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)